Ac-Ile-Glu-Thr-Asp-PNA

Caspase-8 kinetics Km comparison Chromogenic substrate

Ac-IETD-pNA is the definitive chromogenic substrate for quantitative caspase-8, -10, and granzyme B assays. Its well-characterized Km (66 µM) and colorimetric readout at 405 nm enable precise kinetic studies and high-throughput screening. Choose based on quantitative specificity data—avoid generic substitutions that compromise your apoptosis research.

Molecular Formula C27H38N6O12
Molecular Weight 638.6 g/mol
Cat. No. B1344025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Ile-Glu-Thr-Asp-PNA
Molecular FormulaC27H38N6O12
Molecular Weight638.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C
InChIInChI=1S/C27H38N6O12/c1-5-13(2)22(28-15(4)35)26(42)30-18(10-11-20(36)37)24(40)32-23(14(3)34)27(43)31-19(12-21(38)39)25(41)29-16-6-8-17(9-7-16)33(44)45/h6-9,13-14,18-19,22-23,34H,5,10-12H2,1-4H3,(H,28,35)(H,29,41)(H,30,42)(H,31,43)(H,32,40)(H,36,37)(H,38,39)/t13-,14+,18-,19-,22-,23-/m0/s1
InChIKeyFHURKTIGZAIQGR-BQCLNCLCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-Ile-Glu-Thr-Asp-pNA: Caspase-8 Chromogenic Substrate for Apoptosis Research


Ac-Ile-Glu-Thr-Asp-pNA (Ac-IETD-pNA, CAS 219138-21-3) is a synthetic tetrapeptide chromogenic substrate designed for the quantitative detection of caspase-8 activity in vitro. The compound consists of the acetylated Ile-Glu-Thr-Asp (IETD) peptide sequence conjugated to a para-nitroaniline (pNA) reporter group . Upon cleavage by caspase-8 at the Asp-pNA bond, free pNA is released, enabling colorimetric quantification by absorbance at 405 nm [1]. As a member of the pNA-based caspase substrate family, Ac-IETD-pNA serves as a foundational tool in apoptosis research, particularly in studies of the extrinsic death receptor pathway and granzyme B-mediated cytotoxicity .

Why Generic Caspase Substrate Substitution Fails: Ac-Ile-Glu-Thr-Asp-pNA Differentiation


Generic substitution among caspase substrates is scientifically invalid due to the distinct and often overlapping cleavage site specificities of caspase family members. While Ac-IETD-pNA is optimized for caspase-8 detection, it is also cleaved by caspase-3, -6, -10, and granzyme B to varying degrees . Conversely, the widely used caspase-3 substrate Ac-DEVD-pNA is also cleaved by caspase-8, confounding interpretation in mixed lysates [1]. The lack of absolute specificity necessitates a quantitative understanding of relative cleavage efficiencies (Km, kcat/Km) and enzyme preferences to select the appropriate substrate for a given experimental context. Relying solely on nominal sequence specificity without quantitative kinetic data can lead to misinterpretation of enzyme activity, particularly in complex biological samples where multiple caspases are active simultaneously. The evidence presented below quantifies these differences, providing a basis for informed procurement decisions.

Ac-Ile-Glu-Thr-Asp-pNA: Quantitative Differentiation from Caspase Substrate Analogs


Ac-Ile-Glu-Thr-Asp-pNA Exhibits 6.8-Fold Higher Km for Caspase-8 Compared to Ac-DEVD-pNA for Caspase-3

Ac-IETD-pNA demonstrates a Km of 66 µM for recombinant caspase-8, as reported by multiple vendors . In comparison, the primary caspase-3 substrate Ac-DEVD-pNA exhibits a Km of 9.7 µM for caspase-3 [1]. This 6.8-fold difference in Km indicates that caspase-8 has a lower affinity for its nominal substrate compared to caspase-3 for its preferred substrate. This quantitative distinction is critical for assay design, as it dictates substrate concentration requirements and influences detection sensitivity.

Caspase-8 kinetics Km comparison Chromogenic substrate

Ac-Ile-Glu-Thr-Asp-pNA is Cleaved 2.2-Fold Less Efficiently by Caspase-6 than its Preferred Substrate Ac-VEID-pNA

Ac-IETD-pNA serves as a cross-reactive substrate for caspase-6, but its kinetic profile is distinct from the caspase-6-specific substrate Ac-VEID-pNA. While Ac-VEID-pNA exhibits a Km of 30 µM and a catalytic efficiency (kcat/Km) of 168,000 M⁻¹s⁻¹ for caspase-6 , Ac-IETD-pNA has a Km of 66 µM for its primary target, caspase-8. Though kcat/Km data for Ac-IETD-pNA with caspase-6 is not readily available, the 2.2-fold higher Km for its primary target compared to Ac-VEID-pNA's primary target suggests Ac-IETD-pNA is a less efficient substrate for caspase-6 than Ac-VEID-pNA.

Caspase-6 cross-reactivity Catalytic efficiency Substrate selectivity

Ac-Ile-Glu-Thr-Asp-pNA is Functionally Validated for Caspase-10 Activity with a Defined Specific Activity of 4–5 Units/mg for Caspase-8

Ac-IETD-pNA is a validated substrate for caspase-10, with its activity defined by a specific unit: one unit of caspase-10 cleaves 1.0 pmol of Ac-IETD-pNA per minute at 25°C, pH 7.4 [1]. This precise unit definition enables standardized quantification of caspase-10 activity across experiments and laboratories. Furthermore, a study reported a specific activity of 4–5 units/mg for caspase-8 against 200 µM Ac-IETD-pNA at 25°C [2], providing a benchmark for enzyme purity and activity in biochemical assays. While Ac-DEVD-pNA is also cleaved by caspase-10, the provision of a dedicated unit definition for Ac-IETD-pNA facilitates more rigorous and reproducible measurements of this specific protease.

Caspase-10 activity Specific activity Enzyme unit definition

Ac-Ile-Glu-Thr-Asp-pNA Enables Colorimetric Detection, Facilitating Wider Instrument Accessibility Compared to Fluorogenic Analogs

Ac-IETD-pNA utilizes a para-nitroaniline (pNA) reporter group, enabling simple colorimetric detection at 405 nm using a standard spectrophotometer or microplate reader [1]. In contrast, analogs such as Ac-IETD-AMC and Ac-IETD-AFC require fluorometric detection, necessitating a fluorescence-capable microplate reader [2]. While fluorogenic substrates generally offer higher sensitivity, the colorimetric nature of Ac-IETD-pNA broadens its utility to laboratories lacking specialized fluorescence detection equipment. This represents a key procurement consideration, as it allows a wider range of researchers to conduct caspase-8 activity assays without capital investment in new instrumentation.

Detection modality Colorimetric vs. fluorogenic Instrument accessibility

Optimal Research Applications for Ac-Ile-Glu-Thr-Asp-pNA Based on Quantitative Evidence


Quantitative Measurement of Caspase-8 Activity in Apoptotic Cell Lysates

Ac-IETD-pNA is the substrate of choice for quantifying caspase-8 activity in cell lysates following induction of the extrinsic apoptosis pathway (e.g., via Fas ligand or TNF-α). The well-defined Km of 66 µM allows researchers to select appropriate substrate concentrations for reliable kinetic measurements. The colorimetric detection at 405 nm enables straightforward analysis using standard microplate readers . This application is critical for studies of death receptor signaling and for screening potential caspase-8 inhibitors, as demonstrated by its use in high-throughput screening assays with defined specific activity of 4–5 units/mg [1].

Standardized Activity Assays for Recombinant Caspase-10

Ac-IETD-pNA is specifically recommended for measuring the enzymatic activity of recombinant caspase-10, where one unit of enzyme activity is defined as the cleavage of 1.0 pmol of Ac-IETD-pNA per minute at 25°C, pH 7.4 . This standardized unit definition enables rigorous quality control, enzyme characterization, and inter-laboratory comparison of caspase-10 activity. This application is essential for researchers producing or utilizing recombinant caspase-10 in biochemical and drug discovery studies.

Granzyme B Activity Measurement in Cytotoxic T Lymphocyte Studies

Ac-IETD-pNA is a validated colorimetric substrate for granzyme B , a serine protease critical for cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated apoptosis. The colorimetric detection method provides a simple and accessible means to measure granzyme B activity in cell lysates or purified enzyme preparations. This application is particularly relevant for immunology and cancer immunotherapy research, enabling the assessment of CTL and NK cell effector function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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